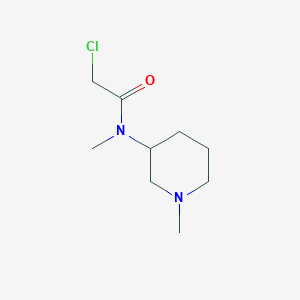

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide

Description

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide (CAS: Not explicitly provided; Ref: 10-F082655) is a chloroacetamide derivative featuring a methyl-substituted piperidine ring. Its molecular formula is C₁₀H₁₇ClN₂O, with a molecular weight of 216.71 g/mol. The compound is structurally characterized by a chloroacetamide core linked to a methylpiperidine moiety, which confers both lipophilic and basic properties.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1-methylpiperidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVIMYZDNRBSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloroacetyl chloride+N-methyl-1-methylpiperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, potentially including alcohols or amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Research indicates that 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide interacts with various biological targets, including enzymes and receptors, which modulate cellular processes. The compound's mechanism of action typically involves binding to specific molecular targets, influencing biological pathways that may lead to therapeutic effects.

Potential Therapeutic Applications

- Neurological Disorders :

- Cancer Treatment :

- Pain Management :

Case Studies

-

Anticonvulsant Activity :

- A study assessed several acetamide derivatives for anticonvulsant activity using the maximal electroshock-induced seizures model in mice. The findings indicated that compounds with similar structural motifs exhibited significant protective effects against seizures, supporting the hypothesis that this compound may have similar properties .

- Inhibition of PRMT5 :

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Acetamide Core

The following compounds share the acetamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Key Structural Differences and Implications

Piperidine Substitution :

- The target compound’s methylpiperidine group enhances basicity and solubility compared to analogues with ethyl (e.g., ) or trifluoroethyl (e.g., 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, MW: 189.56) substituents .

- Chiral centers (e.g., in ) may influence receptor binding specificity, whereas the target compound lacks explicit stereochemical data.

Thiazol or dichlorophenyl groups () introduce aromaticity and heterocyclic diversity, improving binding to enzymes like SARS-CoV-2 main protease via π-π stacking or H-bonding .

Crystallographic Properties :

- Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular hydrogen bonding (N–H⋯N), stabilizing crystal lattices , whereas the target’s packing behavior remains uncharacterized.

Biological Activity

Neuropharmacological Effects

The piperidine moiety in the compound's structure may enhance its ability to cross the blood-brain barrier, making it a candidate for studies related to central nervous system effects. Interaction studies have shown that 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide may engage with various receptors in the central nervous system, including those associated with dopamine and serotonin pathways.

Receptor Interactions

While specific data on receptor binding affinities are not provided in the search results, the compound's structural similarity to known neuropharmacological agents suggests potential interactions with:

- Dopamine receptors

- Serotonin receptors

- Acetylcholine receptors

These interactions are crucial for understanding its potential therapeutic effects and side effects.

Antimicrobial Activity

Although not directly studied for this specific compound, structurally similar alkaloids have shown antimicrobial properties. For context, some pyrrolidine alkaloids have demonstrated the following activities:

| Bacteria | MIC (µg/mL) |

|---|---|

| B. subtilis | 75 |

| E. faecalis | 125 |

| E. coli | <125 |

| P. aeruginosa | 150 |

While these values are not for this compound specifically, they provide insight into the potential antimicrobial activities of structurally related compounds.

Enzyme Inhibition

Research on similar compounds suggests potential enzyme inhibition properties. For instance, some coumarin derivatives with acetamide moieties have shown acetylcholinesterase (AChE) inhibition . While not directly applicable to our compound of interest, this information hints at possible enzymatic interactions that warrant further investigation.

Research Applications

This compound finds applications primarily in:

- Neuropharmacological research

- Drug discovery programs

- Structure-activity relationship studies

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- Quantitative receptor binding assays

- In vitro and in vivo neuropharmacological studies

- Potential antimicrobial activity screening

- Enzyme inhibition assays, particularly focusing on cholinesterases

These investigations will provide a more comprehensive understanding of the compound's biological profile and potential therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

*Theoretical yield based on analogous reactions in .

How is the structural confirmation of this compound achieved using spectroscopic techniques?

Basic Research Question

Structural elucidation relies on IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) and NMR analysis :

- ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm), piperidine protons (δ 2.5–3.5 ppm), and acetamide CH₂ (δ 3.8–4.2 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, chloroacetamide CH₂ at ~40 ppm .

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals from the piperidine and methyl groups .

What strategies are recommended for optimizing the reaction efficiency in the synthesis of this compound?

Advanced Research Question

Low yields in multi-step syntheses (e.g., 2–5% ) can be addressed by:

- Catalyst screening : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for the piperidine moiety .

How can researchers resolve contradictions in reported biological activities across different studies?

Advanced Research Question

Discrepancies in bioactivity data may arise from variations in purity, assay conditions, or metabolic stability. Methodological solutions include:

- Purity validation : HPLC or LC-MS to confirm ≥95% purity (exclude batches with byproducts) .

- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies).

- Computational modeling : Molecular docking to predict binding affinity to targets like cholinesterases or serotonin receptors, aligning with structural analogs .

What in vitro and in vivo models are suitable for studying the metabolic stability of this compound?

Advanced Research Question

- In vitro : Liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism. Monitor N-dealkylation or oxidation metabolites via LC-MS/MS .

- In vivo : Rodent models for pharmacokinetic profiling (e.g., plasma half-life, bioavailability). Evidence from similar acetamides suggests rapid first-pass metabolism, necessitating prodrug strategies .

How does the stereochemistry of the piperidine ring influence the compound’s receptor binding affinity?

Advanced Research Question

The 1-methyl-piperidin-3-yl group’s stereochemistry affects spatial orientation of the acetamide moiety. For example:

- (R)-configuration : Enhances binding to σ-1 receptors due to optimal hydrophobic interactions.

- (S)-configuration : May favor serotonin receptor antagonism, as seen in structurally related compounds .

Methodological approach : Synthesize enantiomers via chiral resolution (e.g., using (+)-diethyl tartrate) and compare IC₅₀ values in receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.